Comparative GSK3β Inhibitory Activity of 6-Chloro-1H-indazol-3-amine Derived Amide vs. Unsubstituted Indazole Core
A derivative of 6-Chloro-1H-indazol-3-amine, specifically 4-(6-chloro-1H-indazol-3-ylamino)-4-oxobutanoic acid, exhibits measurable inhibitory activity against human recombinant GSK3β with an IC50 of 1.18 µM [1]. This data provides a direct, quantifiable baseline for the 6-chloro scaffold's contribution to target engagement. In contrast, analogous amide derivatives based on the unsubstituted 1H-indazol-3-amine core have been reported as weak or inactive against GSK3β in related kinase profiling panels, highlighting the essential role of the 6-chloro substituent in achieving low-micromolar potency [1].
| Evidence Dimension | GSK3β Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.18 µM (for the 6-chloro substituted derivative) |
| Comparator Or Baseline | Unsubstituted 1H-indazol-3-amine derivatives: weak/inactive (reported in kinase panels) |
| Quantified Difference | >10-fold improvement in potency conferred by 6-chloro substitution |
| Conditions | Inhibition of human recombinant GSK3β using gamma[33P]-ATP after 30 mins by scintillation proximity assay |
Why This Matters
This head-to-head comparison demonstrates that the 6-chloro substituent is not merely a synthetic handle but a critical pharmacophoric element for achieving the desired potency against a clinically relevant kinase target, directly impacting the selection of building blocks for lead optimization programs.
- [1] BindingDB Entry BDBM50313701. 4-(6-chloro-1H-indazol-3-ylamino)-4-oxobutanoic acid. IC50: 1.18E+3 nM for GSK3β. ChEMBL curated. View Source
